2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
Overview
Description
“2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid” is a chemical compound with the CAS Number: 1258649-79-4 . It has a molecular weight of 235.24 . The IUPAC name for this compound is (1,4,6-trimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O3/c1-5-7(4-8(15)16)6(2)12-10-9(5)11(17)13-14(10)3/h4H2,1-3H3,(H,13,17)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Catalytic Performance in Chemical Reactions
One application of this compound is in catalytic performance, specifically in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. The compound, as part of the Cu(II)/pypzacac complexes, exhibits excellent catalytic performance in these reactions, with the aqueous solution being easily separated and reused multiple times without significant loss of efficiency (Xie et al., 2014).
Synthesis of Novel Heterocyclic Compounds
Another research application involves the synthesis of novel heterocyclic compounds. A study demonstrated the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the versatility of this compound in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).
Role in Green and Efficient Synthesis Processes
The compound plays a role in green and efficient synthesis processes. For instance, the acetic acid functionalized pyridinium salt, including a variant of the compound, was used as a reusable catalyst for the synthesis of pyranopyrazole derivatives in a green, simple, and efficient method (Moosavi‐Zare et al., 2016).
Creation of ATCUN-Like Copper(II) Binding Sites
The compound also contributes to creating ATCUN-like copper(II) binding sites. By condensing (pyrazol-1-yl)acetic acid with the terminal amino group of a Phe−Gly dipeptide, derivatives were generated, containing ATCUN-like metal ion binding sites, demonstrating its utility in bioinorganic chemistry (Boa et al., 2005).
Corrosion Inhibition in Industrial Applications
The derivatives of this compound have been investigated for their potential as corrosion inhibitors. For example, pyrazoline derivatives showed high inhibition efficiency for mild steel in hydrochloric acid, indicating its application in industrial corrosion inhibition (Lgaz et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-5-7(4-8(15)16)6(2)12-10-9(5)11(17)13-14(10)3/h4H2,1-3H3,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSXIRLISOWKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=O)NN2C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid | |
CAS RN |
1258649-79-4 | |
Record name | 2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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